molecular formula C17H18F2N2 B5013160 1-(3,4-difluorobenzyl)-4-phenylpiperazine

1-(3,4-difluorobenzyl)-4-phenylpiperazine

Cat. No. B5013160
M. Wt: 288.33 g/mol
InChI Key: SIBMOPUFHDMDJI-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzyl)-4-phenylpiperazine, also known as DFPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

1-(3,4-difluorobenzyl)-4-phenylpiperazine is believed to exert its therapeutic effects by modulating the activity of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its anti-depressive and anxiolytic effects. This compound also acts as a partial agonist at the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increasing the levels of brain-derived neurotrophic factor (BDNF), reducing oxidative stress, and modulating the immune system. BDNF is a protein that plays a crucial role in promoting the survival and growth of neurons in the brain. This compound has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce oxidative stress, which is a key contributor to the development of various diseases, including neurodegenerative disorders. In addition, this compound has been shown to modulate the immune system by reducing the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments, including its high yield and purity, and its ability to modulate multiple neurotransmitter systems in the brain. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(3,4-difluorobenzyl)-4-phenylpiperazine, including its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the treatment of drug addiction and withdrawal. Further research is also needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

1-(3,4-difluorobenzyl)-4-phenylpiperazine can be synthesized by reacting 1-(3,4-difluorobenzyl)piperazine with benzyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous DMF (dimethylformamide) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

1-(3,4-difluorobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and neuropathic pain. In preclinical studies, this compound has shown promising results in reducing depressive-like behavior and anxiety-like behavior in animal models. This compound has also been shown to have analgesic effects in neuropathic pain models.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-16-7-6-14(12-17(16)19)13-20-8-10-21(11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBMOPUFHDMDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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